L-Methionine-methyl-D3
Beschreibung
Significance of Stable Isotope Labeling in Unraveling Biological Pathways
Stable isotope labeling is a powerful technique for tracing the course of molecules through intricate biochemical reactions and metabolic networks. nih.govisotope.com By introducing molecules containing heavier, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a biological system, scientists can track their journey and incorporation into other compounds. chempep.com This methodology provides a dynamic view of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. biosyn.com
The use of stable isotopes offers several advantages over radioactive isotopes, including enhanced safety and the ability to conduct long-term studies without the risk of radiation exposure. chempep.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled compounds, enabling precise quantification of metabolic rates and pathway activities. This approach has been instrumental in advancing our understanding of cellular metabolism, protein dynamics, and the mechanisms underlying various diseases. isotope.comchempep.com
Historical Context and Evolution of Deuterated Methionine in Research
The use of stable isotopes as tracers in metabolic research dates back to the 1930s, shortly after the discovery of deuterium by Harold Urey in 1931. biosyn.com Early pioneers like Rudolf Schoenheimer utilized deuterium-labeled compounds to provide the first clear evidence of the dynamic nature of the body's metabolism. biosyn.com These initial studies laid the groundwork for the extensive use of stable isotope tracers in biological and medical research.
The successful deuteration of amino acids further expanded the toolkit for probing protein and amino acid metabolism. nih.gov Over the decades, advancements in analytical instrumentation, particularly the development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have made the use of stable isotopes more accessible and powerful. biosyn.com Deuterated amino acids, including various forms of deuterated methionine, have been employed in a wide array of studies, from fundamental metabolic research in microorganisms to clinical investigations in humans. mdpi.comnih.govnih.gov The evolution of these techniques continues to provide researchers with increasingly sophisticated tools to unravel the complexities of biological systems. chempep.com
Chemical Profile and Synthesis of L-Methionine-methyl-D3
This compound is characterized by its specific isotopic labeling, which imparts a slightly higher molecular weight compared to its natural counterpart.
| Property | Value |
| Chemical Formula | C₅H₈D₃NO₂S |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 13010-53-2 |
| Synonyms | L-Methionine-d3, (S)-2-Amino-4-(trideuteriomethylsulfanyl)butanoic acid |
| Isotopic Purity | Typically ≥98 atom % D |
The synthesis of this compound generally involves the use of deuterated precursors in a controlled chemical process. A common approach is to start with a suitable precursor of methionine and introduce the trideuteriomethyl group using a deuterated methylating agent. The process is designed to ensure high isotopic enrichment and to maintain the L-enantiomeric form of the amino acid, which is the biologically active isomer. The final product is purified to a high degree to be suitable for use in sensitive analytical applications.
Applications in Biological Research
The unique properties of this compound make it an invaluable tool in several key areas of biological research.
Metabolic Studies and Flux Analysis
This compound is extensively used to trace the pathways of methionine metabolism. As an essential amino acid, methionine plays a central role in protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell. caymanchem.com By tracking the incorporation of the deuterium-labeled methyl group, researchers can quantify the rates of transmethylation reactions, which are crucial for the synthesis of numerous molecules, including creatine, carnitine, and epinephrine, as well as for the methylation of DNA and histones.
Proteomics and Protein Turnover
In the field of proteomics, this compound is utilized to measure the rates of protein synthesis and degradation. When introduced into a cell culture or administered to an organism, it is incorporated into newly synthesized proteins. By measuring the rate of its incorporation into specific proteins using mass spectrometry, researchers can determine the protein's synthesis rate. Conversely, the rate of disappearance of the label from proteins can be used to determine their degradation rate. This approach provides critical information on how protein homeostasis is maintained under different physiological and pathological conditions.
Recent studies have highlighted the use of related deuterated methionine tracers, such as [methyl-D3]-13C-methionine, to simultaneously quantify muscle protein synthesis and breakdown. researchgate.net This dual-tracer approach offers a comprehensive view of muscle protein dynamics.
Clinical Research and Disease Modeling
The application of this compound extends to clinical research, where it can be used to study metabolic alterations in various diseases. For example, it can be employed to investigate changes in methionine metabolism and protein turnover in conditions such as metabolic syndrome, cancer, and neurodegenerative diseases. By administering the tracer to patients and analyzing its fate in blood and tissue samples, clinicians and researchers can gain insights into disease mechanisms and potentially identify new therapeutic targets. While direct clinical applications of this compound are still under investigation, studies using similar labeled methionine tracers have shown promise in assessing skeletal muscle protein synthesis in clinical trials. nih.gov
Research Findings and Data
The use of this compound and similar deuterated methionine tracers has yielded significant findings across various research areas.
Quantification of Muscle Protein Synthesis
Studies have demonstrated the efficacy of using deuterated methionine to measure muscle protein synthesis. For instance, research in broilers has shown that methionine supplementation can increase muscle growth by influencing pathways related to protein synthesis and degradation. nih.gov In human studies, encapsulated methionine has been investigated for its role in skeletal muscle development, with findings suggesting it may influence markers of muscle growth. mdpi.com
Table 1: Representative Findings on Methionine and Muscle Protein Synthesis
| Study Focus | Model Organism/System | Key Finding |
|---|---|---|
| Methionine supplementation and muscle growth | Broilers | Increased muscle weight and altered expression of genes involved in protein degradation. |
| Encapsulated methionine on skeletal muscle | Beef Steers | Potential influence on markers of skeletal muscle growth and increased longissimus muscle area. |
Insights into Methionine Metabolism
Tracer studies with deuterated methionine have provided valuable data on its metabolic fate. For example, in vivo NMR studies in rats using D-[methyl-2H3]methionine have elucidated the rapid formation of labeled metabolites, providing insights into the hepatic metabolism of this amino acid. nih.govosti.gov These studies help to map the intricate network of reactions involving methionine and its derivatives.
Proteomics and Methionine Oxidation
This compound can also be used in proteomics to study post-translational modifications, such as methionine oxidation, which is linked to aging and various diseases. acs.orgnih.gov By using stable isotope labeling, researchers can accurately quantify the extent of methionine oxidation in specific proteins, shedding light on its role in cellular function and pathology. acs.org
Table 2: Applications of Labeled Methionine in Proteomics
| Research Area | Methodology | Information Gained |
|---|---|---|
| Protein Turnover | Mass Spectrometry-based analysis of labeled peptide incorporation | Rates of synthesis and degradation of specific proteins. |
| Methionine Oxidation | Isotope labeling and LC-MS analysis | Accurate quantification of methionine sulfoxide levels in proteins. acs.org |
This compound stands as a testament to the power of stable isotope labeling in modern biological research. Its ability to act as a non-invasive tracer has provided researchers with a window into the dynamic processes of methionine metabolism, protein turnover, and the intricate biochemical pathways that sustain life. As analytical technologies continue to advance, the applications of this compound and other stable isotope-labeled compounds are poised to expand, promising further groundbreaking discoveries in our understanding of health and disease.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-OSIBIXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574088 | |
| Record name | L-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-53-2 | |
| Record name | L-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Metabolic Pathways and Fluxes Utilizing L Methionine Methyl D3
Quantitative Metabolic Flux Analysis (MFA) of Methionine Metabolism
Metabolic Flux Analysis (MFA) with L-Methionine-methyl-D3 provides a quantitative framework to understand the rates (fluxes) of metabolic pathways branching from methionine. This tracer is instrumental in dissecting the intricate network of reactions that define methionine's metabolic role.
Assessment of Transmethylation Cycle Dynamics
The transmethylation cycle is fundamental to cellular function, involving the transfer of a methyl group from S-adenosylmethionine (SAM) to various acceptor molecules, including DNA, RNA, and proteins. nutripath.com.aunih.gov this compound is a key tool for assessing the dynamics of this cycle. After entering the cell, it is converted to [methyl-D3]-S-adenosylmethionine. The deuterated methyl group is then transferred by methyltransferase enzymes to their respective substrates. nih.govresearchgate.net
This process results in the formation of S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. nutripath.com.aumdpi.com The rate of appearance of deuterated methylated products provides a direct measure of the transmethylation flux. For instance, the transfer of the tri-deuterated methyl group to histidine residues in actin and myosin allows for the quantification of myofibrillar protein breakdown rates, as the resulting [methyl-D3]-3-methylhistidine is released during proteolysis. nih.govworktribe.com This approach offers a window into the highly dynamic nature of cellular methylation reactions, which are crucial for epigenetic regulation and other key biological processes. nih.gov
Quantification of Polyamine Biosynthesis Fluxes
The biosynthesis of polyamines, such as spermidine (B129725) and spermine, is critically linked to the methionine metabolic cycle. mdpi.com SAM, after donating its methyl group in transmethylation reactions, can also be decarboxylated to form decarboxylated SAM (dcSAM). This molecule serves as the propylamine (B44156) donor for the synthesis of polyamines, a pathway essential for cell growth and proliferation. nih.gov
Methodological Advancements in Non-Steady State Isotope Tracing
Traditional MFA often assumes that the system is at an isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant. However, in many experimental setups, particularly in mammalian cell culture, the large volume of the extracellular medium prevents the intracellular pools from reaching a steady state in a practical timeframe. nih.gov
This compound has been utilized in advanced methodological approaches designed for non-steady state conditions. These methods involve measuring the isotope-labeling kinetics of both intracellular and extracellular methionine over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov By modeling these kinetics, it is possible to accurately quantify methionine metabolic fluxes even when the system is not at a steady state. This represents a significant advancement, enabling the study of metabolic dynamics in a wider and more physiologically relevant range of biological settings. nih.govrug.nl
Investigation of One-Carbon Metabolism Intermediates and Regulation
One-carbon metabolism is a network of interconnected pathways that mediate the transfer of one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. creative-proteomics.com The methionine cycle is a central component of this network. creative-proteomics.comtavernarakislab.gr this compound is used as an internal standard in mass spectrometry-based methods to precisely quantify key intermediates of one-carbon metabolism. nih.gov
The regulation of one-carbon metabolism is complex, influenced by the availability of substrates like methionine and cofactors such as B vitamins. creative-proteomics.commdpi.com The ratio of SAM to SAH is a critical regulatory index of the cell's methylation capacity; a low ratio indicates inhibition of methyltransferase activity. nutripath.com.au By enabling accurate measurement of methionine and its downstream metabolites, this compound aids in studying how various factors, such as nutrient availability or genetic mutations, impact the regulation of these crucial pathways. nih.gov For example, it can be used to assess how dietary supplementation with one-carbon metabolites affects the hepatic pool of methionine cycle intermediates. nih.gov
Protein Synthesis and Degradation Dynamics
A primary fate of methionine is its incorporation into proteins during translation. This compound is an effective tracer for measuring the rates of protein synthesis and degradation, providing critical insights into protein homeostasis.
Quantification of Muscle Protein Synthesis (MPS) Rates
This compound, often used as part of a dual-labeled tracer like methyl[D3]-¹³C-methionine, is a powerful tool for quantifying muscle protein synthesis (MPS). nih.govresearchgate.net When introduced to cells or organisms, the labeled methionine is incorporated into newly synthesized proteins. By measuring the rate of its incorporation into the protein pool over time, researchers can calculate the fractional synthetic rate (FSR) of muscle protein. worktribe.comresearchgate.net
This technique has been validated in vitro using C2C12 myotubes, a common model for skeletal muscle. nih.govworktribe.com Studies have shown that the incorporation of the tracer into cellular protein increases in the presence of anabolic factors like insulin (B600854) and insulin-like growth factor-1 (IGF-1) and decreases with catabolic agents such as dexamethasone. worktribe.comresearchgate.net This demonstrates the tracer's utility in assessing how different stimuli modulate MPS. Furthermore, this novel tracer approach uniquely allows for the simultaneous measurement of muscle protein breakdown (MPB) by tracking the appearance of [methyl-D3]-methylhistidine, providing a comprehensive view of muscle protein turnover from a single tracer. nih.govworktribe.com
Table 1: Effect of Anabolic and Catabolic Agents on Muscle Protein Fractional Synthetic Rate (FSR) in C2C12 Myotubes
| Treatment Condition | Fractional Synthetic Rate (%/h) | Reference |
| Control | Baseline | researchgate.net, worktribe.com |
| Insulin-like Growth Factor-1 (IGF-1) | Increased | researchgate.net, worktribe.com |
| Insulin | Increased | researchgate.net, worktribe.com |
| Dexamethasone | Reduced | researchgate.net, worktribe.com |
Measurement of Muscle Protein Breakdown (MPB) Rates
A novel application of this compound, often in combination with other isotopic labels like ¹³C, lies in the simultaneous measurement of muscle protein synthesis (MPS) and muscle protein breakdown (MPB). researchgate.net The underlying principle leverages the transmethylation properties of methionine. researchgate.net When this compound is introduced into the system, a portion of it is utilized for protein synthesis. researchgate.net Another fraction donates its deuterated methyl group to other molecules, including the amino acid histidine within proteins, forming 3-methylhistidine (3-MH). researchgate.net
Upon the breakdown of muscle proteins, this labeled 3-methylhistidine (D3-3-MH) is released into circulation. researchgate.netnih.gov Since 3-MH is not reincorporated into proteins, its rate of appearance in the plasma or excretion in urine serves as a direct indicator of the rate of MPB. researchgate.netnih.gov By measuring the enrichment of D3-3-MH in plasma over time, researchers can calculate the fractional breakdown rate of muscle protein. nih.gov This approach offers a minimally invasive alternative to traditional methods that often require muscle biopsies. nih.gov
A study demonstrated the feasibility of this method by administering D3-creatine and labeled methionine to human subjects. nih.gov They successfully measured whole-body MPB over a 6-hour period by analyzing the enrichment of D3-3-methyl-histidine in blood samples. nih.gov The results were comparable to those obtained through established techniques, validating this innovative use of this compound for quantifying muscle protein dynamics. nih.gov
Whole-Body and Tissue-Specific Protein Turnover Studies
This compound is a valuable tool for investigating whole-body and tissue-specific protein turnover, which encompasses the continuous processes of protein synthesis and breakdown. ckisotopes.comnih.gov By introducing this labeled amino acid, scientists can trace the fate of methionine and quantify the rates at which proteins in different parts of the body are synthesized and degraded. nih.gov
For tissue-specific studies, the incorporation of this compound into proteins within a particular tissue, such as muscle or liver, is measured. cambridge.org This often involves obtaining tissue biopsies and analyzing the isotopic enrichment of methionine in the protein-bound fraction. cambridge.org Such studies have been instrumental in understanding how different physiological states, like feeding or fasting, and pathological conditions affect protein metabolism in specific organs. nih.gov For instance, research has shown that the portal-drained viscera and the liver are major sites of homocysteine remethylation, a key step in methionine metabolism. cambridge.org
Tracing Lipid Disposition and Biosynthesis Pathways
The influence of this compound extends beyond protein metabolism to the intricate world of lipid biosynthesis. Methionine, through its conversion to the primary methyl donor S-adenosylmethionine (SAM), plays a crucial role in the synthesis of certain lipids. frontiersin.orgfrontiersin.org The deuterated methyl group from this compound can be traced into these lipid molecules, providing a powerful method to study their synthesis and disposition.
One significant pathway involving SAM-dependent methylation is the synthesis of phosphatidylcholine, a major component of cellular membranes. portlandpress.com By tracking the incorporation of the deuterium (B1214612) label, researchers can quantify the rate of phosphatidylcholine synthesis via the methylation pathway. This is particularly important in the liver, where phosphatidylcholine is essential for the assembly and secretion of very-low-density lipoproteins (VLDL), which transport triglycerides from the liver to other tissues. nih.gov Studies using labeled methionine have provided insights into how conditions like non-alcoholic steatohepatitis (NASH) can perturb these lipid metabolic pathways. portlandpress.comnih.gov
Characterization of Specific Biosynthetic Routes (e.g., Cyclopropane (B1198618) Fatty Acids)
This compound has been instrumental in elucidating the biosynthetic mechanisms of unique fatty acids, such as cyclopropane fatty acids (CFAs). researchgate.netresearchgate.net These fatty acids, found in the cell membranes of many bacteria, are formed by the addition of a methylene (B1212753) bridge across the double bond of an unsaturated fatty acid precursor. illinois.edu The source of this methylene group is the activated methyl group of S-adenosyl-L-methionine (SAM). illinois.edu
Seminal studies using this compound fed to bacteria like Lactobacillus plantarum definitively confirmed that the methyl group of methionine is the direct precursor of the cyclopropane ring's methylene carbon. researchgate.netillinois.edu Mass spectrometric analysis of the resulting CFAs showed the incorporation of deuterium exclusively into the methylene group of the cyclopropane ring. illinois.edu
Further detailed mechanistic studies using methionine labeled with one, two, or three deuterium atoms have provided deeper insights into the enzymatic reaction. researchgate.netcdnsciencepub.com These experiments helped to determine the primary deuterium isotope effects, revealing that the transfer of the methyl group is a slow, rate-determining step, followed by a rapid and partially reversible proton abstraction. researchgate.netcdnsciencepub.com The extent of deuterium retention in the final product has also been shown to be influenced by factors such as the pH of the culture medium. grafiati.com
Interactive Data Table: Research Findings with this compound
| Research Area | Organism/System | Key Finding | Reference |
| Muscle Protein Breakdown | Humans | The rate of appearance of D3-3-methylhistidine in plasma reflects whole-body muscle protein breakdown rates. | nih.gov |
| Tissue-Specific Metabolism | Sheep | The portal-drained viscera and liver are primary sites for homocysteine remethylation. | cambridge.org |
| Cyclopropane Fatty Acid Biosynthesis | Lactobacillus plantarum | The methyl group of methionine is the direct source of the methylene bridge in cyclopropane fatty acids. | researchgate.netillinois.edu |
| Cyclopropane Fatty Acid Mechanism | Lactobacillus plantarum | The extent of deuterium exchange from this compound into the cyclopropane ring is dependent on the pH of the medium. | grafiati.com |
| Methylation Pathways | Bjerkandera adusta (fungus) | This compound effectively labels the O-methyl groups in fungal metabolites. | oup.com |
L Methionine Methyl D3 in Epigenetic Research and Gene Regulation
Analysis of DNA Methylation Patterns and Dynamics
DNA methylation is a fundamental epigenetic mechanism that typically involves the addition of a methyl group to the C5 position of a cytosine residue, primarily within CpG dinucleotides. semanticscholar.org This modification plays a critical role in processes such as genomic imprinting, X-chromosome inactivation, and the stable silencing of gene expression. nih.govscienceopen.com The use of L-Methionine-methyl-D3 allows researchers to quantitatively trace the source and dynamics of these methylation patterns, providing insights into how dietary and metabolic factors influence the epigenome. nih.govresearchwithrutgers.com By supplying cells or organisms with this compound, the deuterated methyl group is incorporated into the metabolic machinery, ultimately being transferred onto DNA by DNA methyltransferases (DNMTs). Subsequent analysis using techniques like mass spectrometry can distinguish and quantify these newly deposited "heavy" methyl groups from pre-existing ones.
CpG islands are genomic regions with a high frequency of CpG sites and are often located in the promoter regions of genes. nih.gov Their methylation status is strongly associated with gene expression; heavily methylated CpG islands in a promoter region typically lead to transcriptional silencing. nih.govfrontiersin.org this compound is instrumental in studying the dynamics of methylation at these specific regulatory sites. For instance, studies have shown that fluctuations in methionine availability can alter the methylation of CpG islands. nih.govnih.gov Using a tracer like this compound enables researchers to directly observe the rate of de novo methylation at specific CpG islands in response to various stimuli. This approach can elucidate how environmental factors, such as nutrition, translate into specific epigenetic changes at the gene level. Alterations in the methylation of a single CpG site, rather than the entire promoter region, can be sufficient to modify gene expression. nih.govresearchgate.net
Investigation of Histone Methylation and Modifications
Histone proteins, which package DNA into chromatin, are subject to a wide array of post-translational modifications, including methylation. nih.gov Methylation of lysine (B10760008) and arginine residues on histone tails is a critical component of the "histone code," influencing chromatin structure and gene accessibility. creative-proteomics.comyoutube.com Depending on the specific site and the degree of methylation (mono-, di-, or trimethylation), the effect can be either gene activation or repression. creative-proteomics.com
This compound is used to study the dynamics of these modifications. The deuterated methyl group is transferred from SAM to histone residues by specific histone methyltransferases (HMTs). nih.govnih.gov This stable isotope labeling approach allows for the confident identification and relative quantification of newly methylated histone sites via mass spectrometry. nih.gov It helps distinguish newly synthesized marks from the turnover of pre-existing ones, providing a dynamic view of the histone modification landscape. Studies have demonstrated that methionine availability directly impacts the levels of specific histone methylation marks, such as H3K4me3 (trimethylation of lysine 4 on histone H3) and H3K36me3, which are associated with active transcription and cell differentiation. nih.govd-nb.inforesearchgate.net
| Enzyme Class | Abbreviation | Function | Substrate for Methylation | Methyl Donor |
|---|---|---|---|---|
| DNA Methyltransferases | DNMTs | Catalyzes the transfer of a methyl group to DNA. | Cytosine in DNA | S-adenosylmethionine (SAM) |
| Histone Methyltransferases | HMTs | Catalyzes the transfer of a methyl group to histone proteins. | Lysine, Arginine on Histones | S-adenosylmethionine (SAM) |
| Methionine Adenosyltransferase | MAT | Synthesizes SAM from methionine and ATP. | Methionine | Not Applicable |
Regulation of Gene Expression through Methylation-Dependent Mechanisms
The methylation of DNA and histones regulates gene expression by altering the chromatin architecture and modulating the binding of regulatory proteins. nih.gov this compound helps to elucidate this regulatory cascade by forging a direct, traceable link from methionine metabolism to gene expression changes. For example, methionine restriction has been shown to decrease global levels of H3K4me3, a mark associated with active genes. d-nb.infonih.gov This reduction is not uniform across the genome; instead, it preferentially affects the width of H3K4me3 peaks at genes related to cell identity and cancer. d-nb.info
By using this compound, researchers can quantify how reduced methionine intake translates into a lower flux of methyl groups onto specific histone lysine residues, leading to changes in chromatin structure and, consequently, altered transcription of associated genes. d-nb.infonih.gov Similarly, inducing DNA hypermethylation through excess methionine can lead to the silencing of critical genes, a process that can be directly observed and quantified with isotopic tracers. nih.govfrontiersin.org
| Condition | Epigenetic Change | Affected Genes/Pathways | Resulting Phenotype/Outcome | Reference Study Context |
|---|---|---|---|---|
| Methionine Restriction | Decreased H3K4me3 peak width | Cell identity and cancer-associated genes | Altered gene expression programs | Mouse liver and human cancer cells d-nb.info |
| Methionine Restriction | Decreased H3K36me3 levels | Myogenic differentiation genes | Impaired muscle cell differentiation | Mouse myoblast cells nih.govresearchgate.net |
| High L-Methionine | Increased DNA methylation at promoter | Reelin gene | Down-regulated gene expression | Mouse cortex nih.gov |
| High L-Methionine | Global DNA hypermethylation | Oligodendroglia-specific transcription factors (e.g., Sox10) | Oligodendroglial deficits, schizophrenia-like behaviors | Adolescent mice frontiersin.org |
Interplay between One-Carbon Metabolism and Epigenetic Programming
One-carbon metabolism is a network of interconnected metabolic pathways that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and other biomolecules. nih.govbohrium.comresearchgate.net A central function of this network is the production of SAM, which is derived from methionine. nih.govnih.gov This positions one-carbon metabolism as a critical link between nutrition and the epigenetic machinery that controls gene expression. bohrium.comnih.gov
This compound is an invaluable asset for studying this interplay. It allows for the quantitative tracing of methyl group flux from dietary methionine, through the one-carbon cycle, to its final destination on DNA and histones. researchwithrutgers.com This helps researchers understand how the availability of methionine and other nutrients involved in one-carbon metabolism (like folate and vitamin B12) directly influences the cell's capacity for epigenetic regulation. nih.govnih.gov The ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), is often considered a "methylation index," where a higher ratio favors methylation reactions. nih.gov Isotopic tracers like this compound enable dynamic measurements of SAM synthesis and consumption, providing a precise picture of how metabolic status dictates the epigenetic landscape and long-term cellular programming. nih.govresearchwithrutgers.com
Applications of L Methionine Methyl D3 in Disease Pathophysiology and Therapeutic Research
Cancer Metabolism and Oncogenesis
Methionine metabolism is frequently reprogrammed in cancer cells to support their rapid proliferation, survival, and adaptation to the tumor microenvironment. nih.govnih.gov L-Methionine-methyl-D3 is instrumental in dissecting these alterations, offering insights into potential therapeutic vulnerabilities.
Methionine Dependency in Malignant Transformation
A distinct metabolic feature of many cancer cells is their dependence on exogenous methionine, a phenomenon known as the "Hoffman effect". nih.govmdpi.com Unlike normal cells, which can often proliferate when methionine is replaced by its metabolic precursor homocysteine, the majority of cancer cells are unable to do so. nih.govmdpi.comresearchgate.net This dependency is not typically due to an inability to synthesize methionine from homocysteine but rather reflects an increased demand for methionine to fuel altered metabolic pathways. nih.govmdpi.com
Cancer cells exhibit a heightened requirement for S-adenosylmethionine (SAM), the primary methyl donor in the cell, which is synthesized from methionine. nih.govnih.govmdpi.com SAM is essential for the methylation of DNA, RNA, histones, and other proteins, processes that are deeply involved in epigenetic regulation and oncogenesis. nih.govmdpi.com Studies using isotopically labeled methionine, such as this compound, allow researchers to trace the elevated transmethylation rates in malignant cells, linking the increased metabolic flux to the epigenetic modifications that drive cancer progression. mdpi.com
| Research Finding | Implication for Cancer Pathophysiology | Reference |
| Most cancer cells cannot proliferate in media where methionine is replaced by its precursor, homocysteine. | This "methionine dependency" is a common metabolic vulnerability in various cancer types. | nih.govresearchgate.net |
| Cancer cells exhibit elevated transmethylation activity and an increased demand for S-adenosylmethionine (SAM). | The high demand for SAM is linked to the need for extensive DNA, RNA, and histone methylation to maintain the cancerous state. | mdpi.com |
| In methionine-dependent cells, restricting methionine leads to a diminished SAM-to-SAH ratio and reduced overall cell methylation. | This highlights the direct impact of methionine availability on the epigenetic landscape of cancer cells. | mdpi.com |
Targeted Interventions Modulating Methionine Metabolism
The unique methionine dependency of tumors presents a promising target for therapeutic intervention. nih.gov Strategies such as dietary methionine restriction (MR) or enzymatic depletion of methionine have been explored to selectively target cancer cells. nih.gov Laboratory and animal studies suggest that restricting methionine can make cancer cells more susceptible to traditional treatments like chemotherapy and radiation therapy. nih.govnih.gov
This compound is a key research tool for evaluating the effectiveness of these interventions. By infusing this compound and measuring its incorporation into various metabolic pools, scientists can quantify how effectively a specific therapy alters methionine metabolism, including transmethylation, transsulfuration, and remethylation rates. nih.gov This provides a quantitative measure of the metabolic stress induced by the intervention and helps optimize therapeutic strategies. nih.gov For example, such tracing techniques can validate whether an intervention successfully reduces SAM synthesis or disrupts other vital downstream pathways in prostate cancer, offering a new avenue for targeted treatment. mdpi.com
Role in Antioxidant Metabolism in Cancer
Methionine metabolism is intrinsically linked to cellular redox balance through the transsulfuration pathway, which leads to the synthesis of cysteine and, subsequently, the major intracellular antioxidant glutathione. nih.govresearchgate.net Due to their high metabolic rate and proliferation, cancer cells often experience significant oxidative stress, making them highly reliant on glutathione for survival. nih.gov
By using this compound, researchers can trace the flow of methionine through the transsulfuration pathway to quantify the rate of glutathione synthesis. nih.gov This allows for a detailed understanding of how cancer cells co-opt methionine metabolism to maintain redox homeostasis and resist oxidative damage. Investigating this pathway is crucial, as elevated glutathione levels have been implicated in the development of drug resistance in cancer cells. nih.gov Targeting the metabolic pathways that fuel glutathione production, guided by insights from stable isotope tracing, represents a potential strategy to overcome therapeutic resistance.
Neurological and Psychiatric Disorders
The methionine cycle is central to the proper functioning of the nervous system, playing vital roles in methylation reactions and the synthesis of neurotransmitters. creative-proteomics.com Dysregulation of this pathway has been linked to several neurological and psychiatric conditions. researchgate.netcreative-proteomics.com this compound enables the study of these complex brain-specific metabolic processes in detail.
Neurotransmitter Synthesis and Brain Methylation
In the brain, the methionine cycle's primary output, SAM, is the universal methyl donor for a vast number of critical reactions. creative-proteomics.comnih.gov It is essential for the synthesis and metabolism of key neurotransmitters that regulate mood and cognition, including dopamine, norepinephrine (B1679862), and serotonin. creative-proteomics.comresearchgate.net The enzyme catechol-O-methyltransferase (COMT), for instance, requires SAM to break down catecholamines, and its activity directly influences dopamine levels in the prefrontal cortex. creative-proteomics.com
Furthermore, SAM-dependent methylation is fundamental to epigenetic regulation (DNA and histone methylation) and phospholipid synthesis, which are crucial for maintaining neuronal membrane integrity, synaptic plasticity, and cognitive processes. creative-proteomics.comnih.gov Using this compound, researchers can track the rate of SAM formation and its utilization in these methylation and synthesis pathways within the brain, providing a dynamic view of how metabolic disruptions can lead to the neurotransmitter imbalances and epigenetic alterations seen in various neurological disorders. creative-proteomics.com
Studies in Models of Schizophrenia and Depression
Animal models are crucial for understanding the pathophysiology of psychiatric disorders. L-methionine administration has been used to establish models that recapitulate symptoms of both schizophrenia and depression.
Schizophrenia: Administering high doses of L-methionine to mice has been shown to induce behavioral abnormalities that reflect the positive, negative, and cognitive symptoms of schizophrenia. nih.govnih.gov These behavioral changes, which include social deficits and impaired prepulse inhibition, are linked to underlying epigenetic alterations, specifically DNA hypermethylation in the brain. nih.govfrontiersin.org This hypermethylation can lead to oligodendroglial dysfunction and deficits in myelin integrity, which are increasingly recognized as contributing factors to schizophrenia. frontiersin.org this compound is the ideal tool to precisely quantify the increased rate of methylation in these models, directly linking the metabolic input to the epigenetic and behavioral outcomes.
Depression: Clinical and preclinical studies have linked depression to disturbances in the methionine cycle. Low levels of SAM have been found in the cerebrospinal fluid of patients with depression. researchgate.net Consequently, L-methionine, as the direct precursor to SAM, has been investigated for its antidepressant potential. nih.govmdpi.com In a rat model of depression, L-methionine treatment was found to have antidepressant and anxiolytic effects, which were associated with increased levels of monoamines like dopamine and noradrenaline in several brain structures. nih.govmdpi.comdntb.gov.ua The use of this compound in such studies allows for direct measurement of how L-methionine supplementation boosts SAM synthesis and subsequent neurotransmitter production in the brain, clarifying the neurochemical mechanisms behind its therapeutic effects. nih.gov
| Disorder Model | Key Findings from L-Methionine Administration | Investigated Mechanism | Reference |
| Schizophrenia (Mouse Model) | Induces schizophrenia-like symptoms (e.g., social deficits, impaired sensorimotor gating). | Causes global DNA hypermethylation in oligodendroglia, leading to myelin deficits. | nih.govnih.govfrontiersin.org |
| Depression (Rat Model) | Reduces depression-like and anxiety-like behaviors. | Increases levels of brain monoamines (dopamine, noradrenaline) and their metabolites. | nih.govmdpi.comdntb.gov.ua |
Impact on Neuroplasticity and Cognitive Function
While direct research specifically employing this compound to study neuroplasticity and cognitive function is not extensively documented, the principle of using isotopically labeled methionine to trace brain metabolism is well-established. The radioactive isotope of methionine, [11C]-methionine, is utilized in Positron Emission Tomography (PET) to investigate amino acid transport and metabolism in the human brain. These studies provide a framework for understanding how stable isotopes like this compound could be applied.
PET scans with [11C]-L-methionine measure the rate of its accumulation in the brain, offering insights into neutral amino acid transport. For instance, research has shown that the administration of a large dose of a competing amino acid, L-phenylalanine, can reduce the brain's uptake of [11C]L-methionine, demonstrating the competitive nature of amino acid transport across the blood-brain barrier. Such tracer studies are crucial for understanding how nutrient availability and competition might impact brain function and, by extension, neuroplasticity and cognition.
The use of deuterated methionine, such as this compound, in conjunction with techniques like stimulated Raman scattering (SRS) microscopy, has been demonstrated for imaging its uptake and distribution in tissues at a subcellular level. nih.gov This approach allows for the visualization of metabolic activity in heterogeneous cell populations within a tissue, offering a potential avenue to study how different brain cells utilize methionine, a process fundamental to neuroplasticity. nih.gov
Investigations in Inherited Metabolic Disorders Affecting the Brain
Inherited metabolic disorders that affect methionine metabolism can have severe neurological consequences. One such disorder is Methionine Adenosyltransferase (MAT) I/III deficiency, an inborn error of the methionine pathway that leads to persistent hypermethioninemia. In some cases, this condition can result in neural demyelination. While specific studies using this compound to investigate this disorder are not prominent in the literature, the use of isotopic tracers is fundamental to understanding the pathophysiology of such diseases.
Research into these disorders focuses on identifying the genetic mutations that cause enzymatic deficiencies and understanding their impact on metabolic pathways. Isotopic tracing can elucidate how the flux through the transmethylation and transsulfuration pathways is altered in these patients. By introducing a labeled form of methionine, researchers can track its conversion to S-adenosylmethionine (SAM), homocysteine, and other downstream metabolites, providing a dynamic view of the metabolic disruption.
For example, studies using doubly-labeled methionine isotopes in vivo have allowed for the calculation of whole-body transmethylation, transsulfuration, and remethylation rates. nih.gov This methodology could be applied to patients with inherited metabolic disorders to precisely quantify the extent of their metabolic impairment and to monitor the biochemical response to therapeutic interventions.
Metabolic Diseases and Aging
The role of methionine metabolism in type 2 diabetes is an active area of research. Studies have investigated the effects of both methionine restriction and supplementation on metabolic health. While direct studies utilizing this compound as a tracer in this context are not widely reported, the principles of stable isotope tracing are highly relevant.
Research has shown that dietary methionine restriction can improve insulin (B600854) sensitivity and glucose homeostasis in animal models of obesity and type 2 diabetes. nih.govnih.gov Conversely, some studies suggest that L-methionine supplementation may have protective effects against complications of type 2 diabetes by influencing epigenetic modifications. nih.govisotope.com
Stable isotope tracers can be used to unravel the complex metabolic reprogramming that occurs in diabetes. For example, in vivo stable isotope measurements with doubly-labeled methionine can quantify key metabolic fluxes, such as transmethylation and transsulfuration. nih.gov Applying such techniques to models of type 2 diabetes could reveal how insulin resistance and hyperglycemia alter methionine partitioning between protein synthesis and its conversion to other important metabolites. This would provide a clearer understanding of the mechanisms behind the observed effects of dietary methionine manipulation.
Dietary interventions, particularly those involving the restriction of specific amino acids like methionine, have shown promise in improving metabolic health and promoting longevity in various organisms. The use of stable isotope tracers, including deuterated methionine, is crucial for understanding the metabolic shifts that underpin these benefits.
Studies using in vivo isotope tracing have revealed that sulfur amino acid restriction (SAAR) leads to a shift toward carbohydrate oxidation in adipose tissue and the liver, resulting in decreased fat synthesis. nih.gov Furthermore, such interventions can enhance fat breakdown and oxidation in other tissues like the heart and brain. nih.gov By using labeled methionine, researchers can track the fate of this amino acid and its contribution to various metabolic pathways under different dietary conditions.
Immunological Processes and Autoimmunity: The Role of Transmethylation
Transmethylation, a fundamental biological process where a methyl group is transferred from one compound to another, is critically dependent on methionine metabolism, as S-adenosylmethionine (SAM) is the universal methyl donor. This process is vital for the function and differentiation of immune cells. While specific studies using this compound are not abundant, metabolic labeling with other methionine isotopes has provided significant insights into immunological processes.
Research has shown that T cell activation is dependent on a sustained external supply of methionine to support protein synthesis and to provide methyl donors for histone and RNA methylation, which are essential for the epigenetic reprogramming that drives T cell differentiation. elifesciences.org Metabolic labeling studies have demonstrated that upon activation, T cells increase their demand for methionine. elifesciences.org
The use of [11C]-methionine PET imaging has been explored to visualize inflammation. In a rat model of experimental autoimmune myocarditis, a strong focal uptake of the tracer was observed in the inflamed cardiac tissue, corresponding with macrophage infiltration. This highlights the potential of using labeled methionine to track immune cell activity in autoimmune diseases. Stable isotopes like this compound could offer a non-radioactive alternative for tracing these processes in immunological research.
Vaccine Development and Epitope Identification
A significant and direct application of this compound is in the field of vaccine development, specifically in the identification of epitopes presented by Major Histocompatibility Complex (MHC) class I molecules. A powerful technique known as Stable Isotope Tagging of Epitopes (SITE) utilizes stable isotope-labeled amino acids, including deuterated methionine, to unambiguously identify virus-induced peptides. nih.gov
The SITE methodology involves metabolically labeling proteins synthesized in virus-infected cells by culturing them in a medium containing stable isotope-labeled amino acids. nih.gov These labeled cells are then mixed with an equal number of uninfected cells grown in a normal medium. The peptides presented by MHC class I molecules are then isolated and analyzed by mass spectrometry. Virus-induced peptides are identified by the characteristic isotopic signature of the labeled amino acids. nih.gov This approach allows for the rapid and clear identification of novel viral epitopes, which are crucial targets for vaccine design. nih.gov
| Application Area | Technique | Specific Use of Labeled Methionine | Outcome | Reference |
| Vaccine Development | Stable Isotope Tagging of Epitopes (SITE) | Metabolic labeling of newly synthesized proteins in virus-infected cells with stable isotope-labeled amino acids. | Unambiguous identification of virus-induced MHC class I-associated peptides (epitopes). | nih.gov |
| Immunology | [11C]-methionine PET | Imaging inflammation by tracking the uptake of radiolabeled methionine in areas of immune cell infiltration. | Visualization of autoimmune myocarditis in a rat model. | |
| Metabolic Research | In vivo stable isotope tracing | Quantifying whole-body transmethylation, transsulfuration, and remethylation rates using doubly-labeled methionine. | Understanding metabolic disturbances in various physiological and pathological states. | nih.gov |
| Neuroscience | Stimulated Raman Scattering (SRS) Microscopy | Imaging the uptake and distribution of deuterated methionine in tissues at a subcellular level. | Visualizing metabolic activity in different cell types within a tissue. | nih.gov |
Advanced Analytical and Methodological Developments for L Methionine Methyl D3 Quantification
Mass Spectrometry (MS) Based Techniques
Mass spectrometry has become the gold standard for the analysis of amino acids due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as L-Methionine-methyl-D3, is a cornerstone of accurate quantification in MS-based methods, as it effectively corrects for variability in sample preparation and instrument response.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile amino acids like this compound, chemical derivatization is a necessary prerequisite for GC-MS analysis. This process converts the polar amino acid into a more volatile and less polar derivative that is amenable to gas chromatography.
A common derivatization strategy involves a two-step process: esterification followed by acylation. For instance, amino acids can be esterified with methanolic HCl to form their methyl esters, and subsequently acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to create methyl ester-pentafluoropropionyl (Me-PFP) derivatives. These derivatives are volatile and exhibit good chromatographic properties.
In a validated method for the stereoselective determination of D- and L-enantiomers of methionine and [²H₃]methionine in plasma, a similar derivatization approach was employed. The amino acids were first converted to their methyl esters and then acylated with the chiral reagent (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride to form diastereomeric amides. This allowed for their separation and quantification by GC-MS with selected-ion monitoring (SIM). DL-[²H₇]Methionine was used as the internal standard in this study to ensure accuracy. nih.govnih.gov
Table 1: GC-MS Method Parameters for the Analysis of Deuterated Methionine Enantiomers
| Parameter | Description |
| Derivatization | 1. Esterification with HCl in methanol. 2. N-acylation with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride. |
| Internal Standard | DL-[²H₇]Methionine |
| Ionization Mode | Chemical Ionization (CI) |
| Detection Mode | Selected-Ion Monitoring (SIM) |
| Matrix | Rat Plasma |
This method demonstrated good precision, with relative intra- and inter-day precision for endogenous L-methionine being 4.0% and 6.3%, respectively, showcasing the robustness of using deuterated internal standards in GC-MS applications. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of amino acids in complex biological matrices, often without the need for derivatization. In these assays, this compound is widely used as an internal standard. The principle relies on the fact that a stable isotope-labeled standard is chemically identical to the analyte and will therefore exhibit the same behavior during sample extraction, chromatography, and ionization. However, it can be differentiated by the mass spectrometer due to its mass difference.
The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has allowed for faster analysis times and improved chromatographic resolution. When coupled with high-resolution mass spectrometry (HRMS), it enables highly accurate mass measurements, further enhancing specificity and confidence in compound identification.
In a technique known as "heavy methyl SILAC" (Stable Isotope Labeling by Amino Acids in Cell Culture), cells are grown in a medium containing L-[¹³CD₃]-methionine. This leads to the metabolic incorporation of the "heavy" methyl group into proteins at methionine residues and as a result of post-translational methylation. Subsequent analysis by LC-MS/MS allows for the relative quantification of protein abundance and methylation levels by comparing the signal intensities of the "light" (unlabeled) and "heavy" (labeled) peptide pairs. This approach has been instrumental in advancing the field of quantitative proteomics.
High-resolution mass spectrometry (HRMS) provides the capability to determine the elemental composition of an analyte from its accurate mass measurement. This is particularly valuable in complex mixture analysis, such as in peptide and metabolite profiling. When this compound is incorporated into proteins or metabolites, HRMS can readily distinguish the labeled species from their unlabeled counterparts.
In the context of proteomics, the incorporation of this compound (or more commonly, L-[¹³CD₃]-methionine in heavy methyl SILAC) into proteins results in a predictable mass shift in methionine-containing peptides. This mass shift is easily detected by HRMS and is used to differentiate between proteins from different experimental conditions, allowing for accurate relative quantification.
Table 2: Mass Shifts in Peptides due to Incorporation of this compound
| Modification | Mass Shift (Da) |
| Incorporation of one this compound | +3.0188 |
| Monomethylation with a D3-methyl group | +3.0188 |
| Dimethylation with two D3-methyl groups | +6.0376 |
| Trimethylation with three D3-methyl groups | +9.0564 |
This ability to accurately measure mass differences is crucial for identifying and quantifying post-translational modifications, such as methylation, and for tracing the metabolic fate of methionine in various biological pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. The introduction of stable isotopes, such as deuterium (B1214612) (²H), is a common strategy in NMR studies of large biomolecules like proteins. Deuteration simplifies complex proton (¹H) NMR spectra and alters relaxation properties, which can lead to sharper signals for the remaining protons.
While this compound is primarily used in mass spectrometry, the principle of using deuterium-labeled methyl groups is highly relevant in NMR. Selective labeling of methyl groups in a deuterated protein background is a key technique for studying the structure and dynamics of large proteins. The methyl groups of methionine, valine, leucine, and isoleucine provide sensitive probes of the protein's hydrophobic core and interfaces.
²H NMR spectroscopy can directly observe the deuterium signal. In a study on the hepatic metabolism of D-methionine, D-[methyl-²H₃]methionine was administered to rats, and the metabolic fate of the deuterated methyl group was tracked in vivo using ²H NMR. This allowed for the real-time observation of the formation of labeled metabolites.
The chemical shifts of L-methionine have been well-characterized and are available in public databases such as the Biological Magnetic Resonance Bank (BMRB). These data serve as a reference for NMR studies involving this amino acid.
Table 3: ¹³C and ¹H Chemical Shifts for L-Methionine
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Cα | 56.584 | 3.850 |
| Cβ | 32.395 | 2.183, 2.122 |
| Cγ | 31.513 | 2.629 |
| Cε (methyl) | 16.636 | 2.122 |
| CO | 177.093 | - |
| Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000044, at pH 7.4 and 298K. bmrb.io |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. The methionine radical cation (Met•+) is an important intermediate in various biochemical reactions and is susceptible to damage by oxidative stress. EPR spectroscopy can provide detailed information about the electronic structure and environment of such radicals.
A comprehensive study using time-resolved EPR (TREPR) spectroscopy at both X-band and Q-band frequencies has characterized the L-methionine radical cation and its N-acetyl derivative. To aid in the assignment of the EPR spectra, isotopic labeling was employed, including the use of N-acetyl-L-methionine-methyl-d3. The substitution of protons with deuterons in the methyl group leads to a predictable change in the hyperfine coupling pattern, confirming the assignment of the signals. isotope.com
The key parameters obtained from EPR spectra are the g-factor, which is a measure of the radical's magnetic moment, and the hyperfine coupling constants (hfc's), which describe the interaction of the unpaired electron with nearby magnetic nuclei.
Table 4: EPR Hyperfine Coupling Constants (in Gauss) for the N-acetyl-L-methionine Radical Cation
| Radical Species | Nuclei | Hyperfine Coupling Constant (G) |
| N-acetyl-L-methionine | Hβ | 19.3 |
| Hγ | 7.2 | |
| Hε (CH₃) | 22.1 | |
| N-acetyl-L-methionine-methyl-d3 | Hβ | 19.3 |
| Hγ | 7.2 | |
| Dε (CD₃) | 3.4 |
Development of Internal Standards and Reference Compounds for Quantitative Assays
The reliability of quantitative bioanalytical methods heavily relies on the quality of the internal standards and reference compounds used. This compound is commercially available from several suppliers as a high-purity, stable isotope-labeled compound specifically for use as an internal standard in mass spectrometry-based assays. isotope.comarkat-usa.org
An ideal internal standard should co-elute with the analyte, not be present endogenously, and have a mass that is sufficiently different from the analyte to avoid isotopic overlap but not so different as to cause chromatographic separation. Deuterated standards, such as this compound, are often preferred because the deuterium substitution has a minimal effect on the physicochemical properties of the molecule, ensuring that it behaves nearly identically to the unlabeled analyte during sample processing and analysis.
The validation of a bioanalytical method using an internal standard like this compound involves assessing parameters such as:
Purity: The isotopic and chemical purity of the standard must be high to ensure that it does not interfere with the measurement of the analyte.
Stability: The standard must be stable under the storage and analytical conditions of the assay.
Matrix Effects: The internal standard should effectively compensate for any ion suppression or enhancement caused by the sample matrix.
Recovery: The recovery of the internal standard should be consistent and track that of the analyte during sample extraction procedures.
The widespread use and commercial availability of this compound as a reference compound attest to its suitability and reliability in meeting the stringent requirements for internal standards in regulated and research-based quantitative assays.
Validation Strategies for this compound Tracer Methods
The quantification of this compound, a stable isotope-labeled (SIL) internal standard, is fundamental to tracer studies in fields like proteomics and metabolomics. ckisotopes.com The validation of analytical methods is critical to ensure the accuracy, reliability, and reproducibility of experimental results. These validation strategies are designed to demonstrate that the analytical procedure is suitable for its intended purpose. The methods typically employed for the quantification of methionine and its isotopologues are based on chromatography, particularly high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for isotope discrimination. europa.eunih.govjofamericanscience.org
Validation of these methods involves a comprehensive evaluation of several performance characteristics according to established guidelines.
Linearity and Range Linearity assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound tracer methods, this is determined by analyzing a series of standards at different concentrations. A linear relationship is typically demonstrated by plotting the instrument response against the concentration and evaluating the correlation coefficient (r) or coefficient of determination (r²) of the resulting calibration curve. For instance, in a validated HPLC method for L-methionine, linearity was established in the concentration range of 0.3-30.0 μg/ml. nih.gov Similarly, another HPLC method for DL-methionine demonstrated linearity in a range of 100-400 µg/ml with a correlation coefficient of 0.9986. jofamericanscience.org
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated using recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is measured. A validated HPLC method for L-methionine impurities reported recovery rates between 96.0% and 121.4%. nih.gov Another study on determining methionine in water for drinking reported recovery rates ranging from 98.7% to 101.3%. europa.eu
Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Expresses the variation within a single laboratory, accounting for different days, analysts, and equipment. A study on DL-methionine analysis reported an intra-day precision of 0.296 and an inter-day reproducibility of 0.485. jofamericanscience.org
The European Union Reference Laboratory (EURL) has reported performance characteristics for methods quantifying total methionine in animal feeding stuffs, which serve as a benchmark for precision. europa.eueuropa.eu
Table 1: Performance Characteristics for Total Methionine Quantification in Premixtures and Feedingstuffs
| Performance Characteristic | Value Range |
|---|---|
| Relative Standard Deviation for Repeatability (RSDr) | 1.1% to 5.6% |
This table presents data from a ring-trial validated method for total methionine. europa.eueuropa.eu
Selectivity and Specificity Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this is particularly crucial to distinguish the deuterated tracer from the endogenous, unlabeled L-methionine. The use of mass spectrometry is highly advantageous here due to its ability to differentiate between molecules based on their mass-to-charge ratio. Chromatographic separation, for example using a mixed-mode column, also plays a key role in separating methionine from other impurities. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a sensitive HPLC method developed for L-methionine impurities, the LOD was in the range of 0.06-0.30 μg/ml, and the LOQ was in the range of 0.30-0.75 μg/ml. nih.gov The EURL has also reported an LOQ of 0.25 g/kg for total methionine in feedingstuffs. europa.eu
Table 2: Method Detection and Quantification Limits for L-Methionine Impurities
| Parameter | Concentration Range (μg/ml) | Percentage Range (%) |
|---|---|---|
| Limit of Detection (LOD) | 0.06 - 0.30 | 0.0004 - 0.002 |
Data derived from a validated HPLC method for impurity profiling of L-methionine. nih.gov
Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC-based methods, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. While specific robustness data for this compound methods are not detailed in the provided context, it is a standard component of method validation to ensure consistent performance.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-Methionine |
| This compound |
| DL-methionine |
| L-methionine-sulfoxide |
| N-acetyl-DL-methionine |
| Methionine sulfone |
| methyl[D3]-13C-methionine |
Enzymatic and Mechanistic Insights from L Methionine Methyl D3 Studies
Characterization of Methyltransferase Enzyme Activities
The activity of methyltransferase enzymes, which catalyze the transfer of a methyl group from a donor molecule to an acceptor, can be effectively characterized using L-Methionine-methyl-D3. When cells or purified enzymes are supplied with this compound, it is converted into S-adenosyl-L-[methyl-d3]methionine (d3-SAM), the deuterated form of the universal methyl donor SAM. pnas.org The incorporation of the deuterated methyl group into various substrates can then be monitored using techniques such as mass spectrometry.
One notable application is in confirming the role of SAM as the methyl donor in biosynthetic pathways. For instance, in the biosynthesis of the antibiotic thienamycin (B194209), the involvement of SAM was unequivocally established by feeding experiments with d3-SAM. pnas.org The resulting methylated and twice-methylated products showed the expected mass shifts corresponding to the incorporation of the deuterated methyl groups, providing direct evidence for the enzymatic transfer from SAM. pnas.org
Furthermore, the use of radiolabeled versions of SAM, such as [methyl-³H]SAM, allows for the visualization and quantification of methylated products through techniques like fluorography following gel electrophoresis. nih.gov This approach has been instrumental in studying the activity of various methyltransferases, including those involved in protein methylation. nih.govnih.gov
A summary of experimental approaches using labeled methionine to characterize methyltransferase activity is presented below:
| Isotopically Labeled Compound | Enzyme/System Studied | Analytical Technique | Key Finding |
| S-adenosyl-L-[methyl-d3]methionine (d3-SAM) | ThnK in thienamycin biosynthesis | Ultra-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) | Confirmed SAM as the methyl donor through observation of M+3 and M+5 mass shifts in methylated products. pnas.org |
| [methyl-³H]SAM | SETD3 methyltransferase | SDS-PAGE and fluorography | Visualized and quantified the methylation of an actin peptide substrate. nih.gov |
| [methyl-¹³C]Methionine | General natural product biosynthesis | Mass spectrometry-based parallel stable isotope labeling (IsoAnalyst) | Enabled the association of metabolites with their biosynthetic gene clusters based on methylation patterns. nih.gov |
Deuterium (B1214612) Isotope Effects in Methyl Group Transfer Reactions
The substitution of hydrogen with its heavier isotope, deuterium, at the methyl group of L-methionine leads to a kinetic isotope effect (KIE). nih.govnih.gov The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises from the difference in the zero-point vibrational energy between a C-H and a C-D bond, with the C-D bond being stronger and requiring more energy to break. nih.gov Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.
For example, studies on human phenylethanolamine N-methyltransferase (PNMT), an enzyme that catalyzes the SAM-dependent conversion of norepinephrine (B1679862) to epinephrine, have utilized isotopically labeled SAM to measure intrinsic KIEs. nih.gov These studies revealed a significant primary methyl-¹⁴C KIE, indicating that the methyl transfer proceeds via a rate-limiting Sₙ2 mechanism. nih.gov Similarly, the measurement of α-secondary methyl-³H KIEs can provide information about changes in the bonding environment of the non-transferred hydrogen atoms on the methyl group during the reaction. nih.gov
The table below summarizes key findings from studies on deuterium isotope effects in methyl transfer reactions:
| Enzyme | Isotopically Labeled SAM | Kinetic Isotope Effect Measured | Mechanistic Insight |
| Human Phenylethanolamine N-Methyltransferase (hPNMT) | methyl-¹⁴C, ³⁶S, methyl-³H, 5′-³H, and 5′-¹⁴C labeled SAM | Primary and secondary KIEs | The methyl transfer is rate-limiting and proceeds through an early Sₙ2 transition state. nih.gov |
| General Methyltransferases | Deuterated methyl groups | General KIE | The C-D bond is stronger than the C-H bond, leading to slower reaction rates for deuterated substrates. nih.gov |
Biochemical Mechanisms of S-Adenosylmethionine (SAM) Formation and Utilization
L-Methionine is the metabolic precursor to S-adenosylmethionine (SAM), the primary methyl group donor in a vast array of biological reactions. nih.govyoutube.commdpi.com The formation of SAM is catalyzed by the enzyme methionine adenosyltransferase (MAT), which facilitates the reaction between L-methionine and adenosine (B11128) triphosphate (ATP). youtube.combiorxiv.org The use of this compound in these studies allows for the tracing of the deuterated methyl group from methionine to SAM and subsequently to the final methylated product.
SAM Biosynthesis: L-methionine reacts with ATP to form SAM, a reaction catalyzed by MAT. youtube.combiorxiv.org
Methyl Group Transfer: A methyltransferase enzyme facilitates the transfer of the methyl group from SAM to a specific substrate. nih.govyoutube.com
SAM Regeneration: The resulting S-adenosylhomocysteine (SAH) is hydrolyzed to homocysteine and adenosine. Homocysteine can then be re-methylated to form methionine, completing the cycle. youtube.com
Isotopic labeling with this compound is crucial for studying the flux through this pathway and understanding how different metabolic conditions can influence the availability of SAM for methylation reactions. For instance, such studies can shed light on the interplay between methionine metabolism and epigenetic modifications, as histone and DNA methylation are SAM-dependent processes. nih.gov
The versatility of SAM as a biochemical reagent extends beyond its role as a methyl donor. It can also donate other parts of its structure, such as the aminocarboxypropyl group, in various biosynthetic pathways. nih.gov
Investigation of Enzyme Substrate Specificity and Reaction Kinetics
This compound is a valuable tool for investigating the substrate specificity and reaction kinetics of enzymes involved in methionine metabolism. By comparing the kinetic parameters (Kₘ and k꜀ₐₜ) of an enzyme with both the labeled and unlabeled forms of methionine or its derivatives, researchers can gain insights into how the enzyme recognizes and processes its substrates.
For example, studies on methionine adenosyltransferases (MATs) from different organisms have revealed variations in their substrate specificity. biorxiv.organu.edu.au While some MATs are highly specific for ATP, others can utilize other nucleoside triphosphates, albeit with lower efficiency. anu.edu.au The use of isotopically labeled substrates in conjunction with sensitive analytical techniques like UPLC allows for precise quantification of reaction products and the determination of kinetic parameters. anu.edu.au
Furthermore, kinetic analyses of enzymes such as methionine synthases and methionine γ-lyase have been conducted to understand their catalytic mechanisms. dtu.dkresearchgate.net For instance, studies on fungal methionine synthases have determined their catalytic rates (k꜀ₐₜ) and Michaelis constants (Kₘ) for their methyl donor substrate. dtu.dk In the case of methionine γ-lyase, deuterium-labeled methionine substrates have been used to demonstrate that multiple steps, including the abstraction of the α-proton and γ-cleavage, are rate-limiting. researchgate.net
The following table presents kinetic data for various enzymes involved in methionine metabolism:
| Enzyme | Organism | Substrate | Kₘ (µM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (min⁻¹µM⁻¹) |
| Methionine Synthase (MetE) | Aspergillus sojae | (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | 6.8 | 3.3 | 0.49 |
| Methionine Synthase (MetE) | Rhizopus delemar | (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | 0.8 | 1.2 | 1.44 |
| Methionine Synthase (MetE) | Rhizopus microsporus | (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | 6.2 | 2.9 | 0.47 |
| Methionine Synthase (MetE) | Escherichia coli | (6S)-5-methyl-tetrahydropteroyl-L-glutamate₃ | 6.4 | 12 | 1.88 |
| Methionine γ-Lyase-Deaminase (Mgld) | Porphyromonas gingivalis | L-methionine | 1000 | 316.2 | 0.32 |
Data for Methionine Synthase adapted from dtu.dk. Data for Methionine γ-Lyase-Deaminase adapted from researchgate.net.
Q & A
Q. How can researchers minimize artifacts when tracking L-Methionine-methyl-D³ incorporation into proteins?
- Methodological Answer : Quench metabolic activity rapidly (e.g., liquid N₂) post-incubation. Use protease inhibitors to prevent post-lysis degradation. For MS-based quantification, employ click chemistry (e.g., azide-alkyne cycloaddition) to enrich labeled peptides, reducing background noise from endogenous methionine .
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